

A Comparative Analysis of Potency: 3,5-Dicaffeoylquinic Acid vs. Chlorogenic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Di-caffeoylequinic acid

Cat. No.: B13146026

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

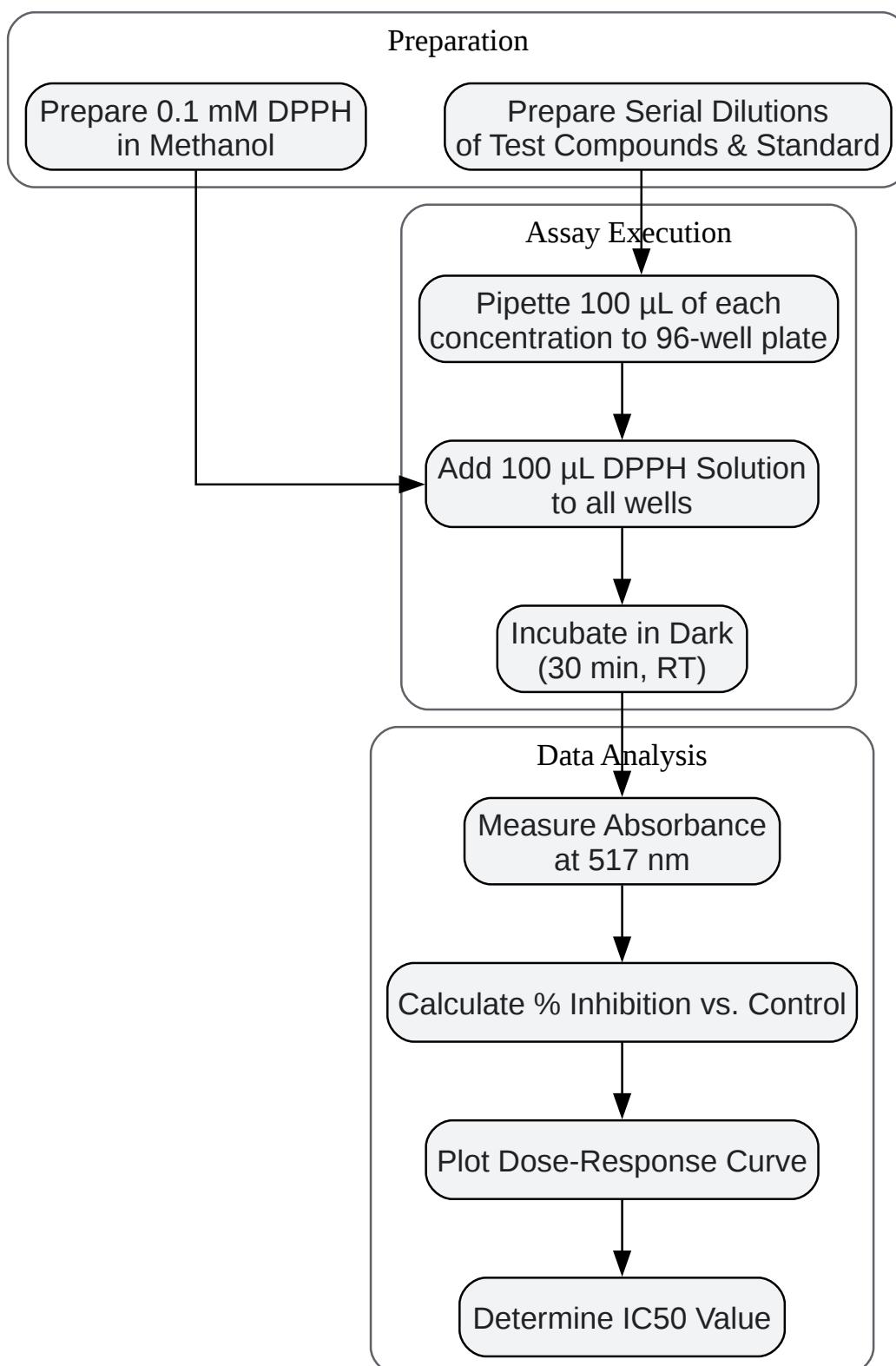
Executive Summary

In the landscape of polyphenolic compounds, caffeoylequinic acids stand out for their significant therapeutic potential, spanning antioxidant, anti-inflammatory, and neuroprotective activities. This guide provides a detailed comparative analysis of two prominent members of this family: Chlorogenic acid (a monocaffeoylquinic acid) and 3,5-dicaffeoylquinic acid (a dicaffeoylquinic acid). By synthesizing experimental data from multiple peer-reviewed studies, we will demonstrate that while both molecules are biologically active, the addition of a second caffeoyle moiety structurally equips 3,5-dicaffeoylquinic acid for demonstrably higher potency across several key biological assays. This document will delve into the structural basis for this enhanced activity, present quantitative comparative data, and provide detailed experimental protocols for researchers seeking to validate these findings.

Introduction to Caffeoylequinic Acids: Structure and Nomenclature

Caffeoylequinic acids are esters formed between caffeoic acid and quinic acid. Their biological activity is largely dictated by the number and position of the caffeoyle groups attached to the quinic acid core.

- Chlorogenic Acid (CGA): The most common form of chlorogenic acid is 5-O-caffeoylequinic acid (5-CQA). It consists of one caffeic acid molecule esterified to the 5-position hydroxyl group of the quinic acid ring. It is a major phenolic compound in coffee and various fruits.[\[1\]](#) [\[2\]](#) Note that an older, pre-IUPAC numbering system may refer to this compound as 3-CQA, which can cause ambiguity in the literature.[\[3\]](#)
- 3,5-Dicaffeoylquinic Acid (3,5-diCQA): Also known as Isochlorogenic acid A, this molecule features two caffeic acid molecules esterified to the hydroxyl groups at the 3- and 5-positions of the quinic acid core.


The critical structural difference—the presence of a second caffeoyl group—doubles the number of catechol moieties (3,4-dihydroxyphenyl groups) in 3,5-diCQA compared to CGA. These catechol groups are the primary sites for free radical scavenging, providing a clear structural hypothesis for the enhanced potency of dicaffeoylquinic acids.

3,5-Dicaffeoylquinic Acid

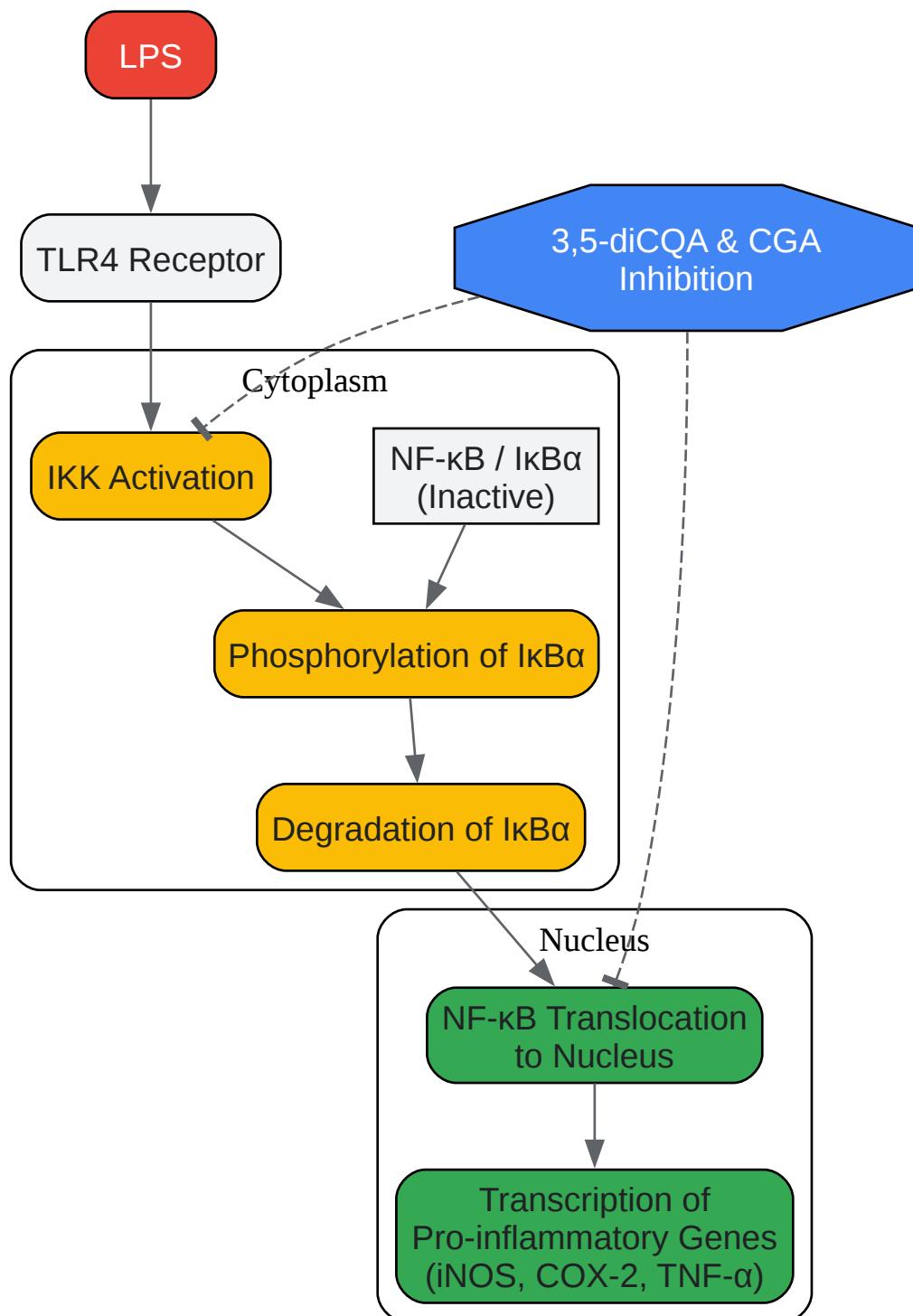
diCQA

Chlorogenic Acid (5-O-caffeoylequinic acid)

CGA

[Click to download full resolution via product page](#)

Caption: Workflow for the DPPH radical scavenging assay.


Comparative Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. A critical event in the inflammatory response is the activation of macrophages (like the RAW 264.7 cell line), which, when stimulated by lipopolysaccharide (LPS), produce pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and various interleukins (ILs). Both CGA and 3,5-diCQA have been shown to suppress this response, primarily by inhibiting the NF- κ B and MAPK signaling pathways. [4][5] While direct, side-by-side IC₅₀ values for NO inhibition are not readily available from a single study, the literature consistently demonstrates the potent anti-inflammatory effects of dicaffeoylquinic acids. For instance, 3,5-diCQA has been shown to inhibit NO production in LPS-stimulated RAW 264.7 cells and suppress the expression of inflammatory mediators like iNOS and COX-2. [6] Chlorogenic acid demonstrates similar, though generally less potent, activity. [3][4]

Compound	Assay / Cell Line	Observed Effect	Reference
3,5-Dicaffeoylquinic Acid	Superoxide production in fMLF/CB-activated human neutrophils	IC ₅₀ = 1.92 μ M	[7]
3,5-Dicaffeoylquinic Acid	NO Production / RAW 264.7 cells	Potent inhibition of NO and pro-inflammatory gene expression.	[6]

| Chlorogenic Acid | NO Production / RAW 264.7 cells | Significant inhibition of NO, iNOS, COX-2, and pro-inflammatory cytokines. | [4][8]|

Mechanistic Insight: The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF- κ B is held inactive in the cytoplasm. Upon stimulation by LPS, a signaling cascade leads to the degradation of the inhibitory protein I κ B α , allowing NF- κ B to translocate to the nucleus. There, it binds to DNA and promotes the transcription of pro-inflammatory genes (iNOS, COX-2, TNF- α , etc.). Both CGA and 3,5-diCQA can inhibit this translocation, thereby preventing the expression of these inflammatory mediators. [4]

[Click to download full resolution via product page](#)

Caption: Simplified NF-κB signaling pathway and points of inhibition by caffeoylquinic acids.

Comparative Neuroprotective Efficacy

Oxidative stress is a major contributor to the pathology of neurodegenerative diseases. The ability to protect neurons from oxidative damage is a key therapeutic goal. Both 3,5-diCQA and CGA have demonstrated neuroprotective properties in cellular models, such as human neuroblastoma SH-SY5Y cells.

Studies show that 3,5-diCQA can protect SH-SY5Y cells from hydrogen peroxide (H_2O_2)-induced cell death by attenuating the activation of caspase-3 (a key executioner of apoptosis) and restoring depleted intracellular glutathione levels. [9] Furthermore, research indicates that the neuroprotective activity of caffeoylquinic acids is proportional to the number of caffeoyl moieties, strongly suggesting a higher potency for 3,5-diCQA. [10]

Compound	Assay / Cell Line	Observed Effect	Interpretation	Reference
3,5-Dicaffeoylquinic Acid	H_2O_2 -induced injury / SH-SY5Y cells	Attenuated neuronal death and caspase-3 activation; restored glutathione.	Demonstrates significant neuroprotection against oxidative stress.	[9]
3,5-Dicaffeoylquinic Acid	$A\beta(1-42)$ -induced injury / SH-SY5Y cells	Showed a neuroprotective effect; increased intracellular ATP levels.	Protects against a key pathological insult in Alzheimer's disease.	[11]

| Chlorogenic Acid | Various stressors / Cerebellar granule neurons | Protective effect varies by stressor; less broad protection than its metabolite, caffeic acid. | Neuroprotective but may be less universally effective than its derivatives. | [12]|

Experimental Protocol: Neuroprotection Against H_2O_2 -Induced Oxidative Stress

- Cell Culture:

- Culture human neuroblastoma SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS) at 37°C and 5% CO₂.
- Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
- Pre-treatment:
 - Treat the cells with various concentrations of 3,5-diCQA and CGA (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control (media only).
- Induction of Oxidative Stress:
 - After pre-treatment, expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂, e.g., 200 µM) for 24 hours. Maintain a control group with no H₂O₂ treatment.
- Assessment of Cell Viability (MTT Assay):
 - Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.
 - Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
 - Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm.
- Data Analysis:
 - Express the viability of treated cells as a percentage relative to the untreated control cells (100% viability).
 - Compare the viability of cells pre-treated with 3,5-diCQA or CGA to those treated with H₂O₂ alone to determine the protective effect.

Comparative Enzyme Inhibitory Activity

The inhibition of specific enzymes is a crucial mechanism for treating metabolic diseases. For instance, inhibiting α -glucosidase, an enzyme that breaks down complex carbohydrates into glucose, can help manage post-prandial hyperglycemia in type 2 diabetes.

Here, the evidence for the superior potency of 3,5-diCQA is particularly clear. A systematic comparison of α -glucosidase inhibitory activity found the potency to be in the order of 3,5-diCQA (isochlorogenic acid A) > chlorogenic acid > cynarin. [13] This is attributed to a higher binding capacity of 3,5-diCQA to the enzyme. [13]

Compound	Target Enzyme	IC50 Value	Interpretation	Reference
3,5-Dicaffeoylquinic Acid	α -Glucosidase	More potent than CGA	Strongest inhibitor among tested CQAs.	[13]
Chlorogenic Acid	α -Glucosidase	9.24 μ g/mL	Less potent than caffeic acid and 3,5-diCQA.	[14]

| Acarbose (Control Drug) | α -Glucosidase | ~23-37 μ g/mL | Both CQAs are significantly more potent than the reference drug. | [14][15]

Bioavailability and Structure-Activity Relationship

The potency of a compound is not solely determined by its in-vitro activity but also by its ability to reach its target in a biological system. While comprehensive pharmacokinetic data is still emerging, there is evidence to suggest that dicaffeoylquinic acid isomers may possess an advantage. Due to the presence of two lipophilic caffeoyl groups, it is hypothesized that dicaffeoylquinic acids have greater hydrophobicity compared to monocaffeoylquinic acids. [16] This increased lipophilicity may facilitate more rapid crossing of cellular membranes, potentially leading to higher intracellular concentrations and greater bioavailability for both oral and topical applications. [16] The consistent observation across antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibitory assays is that the addition of a second caffeoyl group

directly enhances biological potency. This establishes a clear structure-activity relationship: potency is proportional to the number of caffeoyl moieties. [10]

Conclusion and Future Directions

The available experimental evidence strongly supports the conclusion that 3,5-dicaffeoylquinic acid is more potent than chlorogenic acid in key biological activities, including antioxidant, anti-inflammatory, neuroprotective, and α -glucosidase inhibitory effects. This enhanced potency is directly linked to its structure, specifically the presence of a second caffeoyl group, which increases the number of radical-scavenging hydroxyl groups and may improve bioavailability.

For researchers and drug development professionals, 3,5-dicaffeoylquinic acid represents a more promising lead compound than chlorogenic acid for applications requiring high-potency antioxidant and anti-inflammatory action. Future research should focus on comprehensive in-vivo pharmacokinetic and pharmacodynamic studies to fully elucidate its therapeutic potential and translate these potent in-vitro findings into clinical applications.

References

- Oboh, G., Agunloye, O. M., Akinyemi, A. J., Ademiluyi, A. O., & Adefegha, S. A. (2015). Caffeic and chlorogenic acids inhibit key enzymes linked to type 2 diabetes (in vitro): a comparative study. *Journal of Basic and Clinical Physiology and Pharmacology*, 26(2), 165–170. [\[Link\]](#)
- Shan, J., Fu, J., Zhao, Z., Kong, X., Huang, H., Luo, L., & Yin, Z. (2010). Chlorogenic acid inhibits lipopolysaccharide-induced cyclooxygenase-2 expression in RAW 264.7 cells by suppressing NF- κ B and JNK/AP-1 activation.
- Tsai, J. C., Huang, G. J., Chiu, T. H., Ni, H. O., & Lee, C. Y. (2011). Antioxidant activities of phenolic components from various plants of Desmodium species. *Journal of Food and Drug Analysis*, 19(3). [\[Link\]](#)
- Shi, H., Dong, L., Jiang, J., Zhao, J., Li, X., & Wang, Y. (2013). Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells.
- Feng, Y., Yu, Y. H., Wang, S. T., Li, Y., & Wang, S. H. (2016). The proposed reaction for chlorogenic acid to scavenge DPPH (1,1-diphenyl-2-picrylhydrazyl radical). *Bio-protocol*, 6(13). [\[Link\]](#)
- Oboh, G., Agunloye, O. M., Akinyemi, A. J., Ademiluyi, A. O., & Adefegha, S. A. (2015). Caffeic and chlorogenic acids inhibit key enzymes linked to type 2 diabetes (in vitro): a comparative study. *Journal of Basic and Clinical Physiology and Pharmacology*, 26(2), 165–170. [\[Link\]](#)

- Shan, J., Fu, J., Zhao, Z., Kong, X., Huang, H., Luo, L., & Yin, Z. (2010). Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells.
- Kim, S. H., Park, S. Y., Park, Y. L., Myung, D. S., Rew, J. S., & Joo, Y. E. (2017). Chlorogenic acid suppresses lipopolysaccharide-induced nitric oxide and interleukin-1 β expression by inhibiting JAK2/STAT3 activation in RAW264.7 cells. *Molecular Medicine Reports*, 16(4), 5459–5466. [\[Link\]](#)
- LPS-induced inflammatory response in RAW264.7 cells by natural Chlorogenic acid isomers involved with AKR1B1 inhibition.
- Kwon, S. H., Lee, H. K., Kim, J. A., Hong, S. I., Kim, H. C., & Jo, T. H. (2005). Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells. *Phytotherapy Research*, 19(7), 630–633. [\[Link\]](#)
- Park, S. Y., Kim, H. J., Lee, J. Y., & Lee, S. J. (2010). Neuroprotective effect of 3,5-di-O-caffeoylequinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. *Neuroscience*, 169(3), 1039–1045. [\[Link\]](#)
- Park, S. Y., Kim, H. J., Lee, J. Y., & Lee, S. J. (2010). Neuroprotective effect of 3,5-di-O-caffeoylequinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. *Neuroscience*, 169(3), 1039-1045. [\[Link\]](#)
- Zhao, Q., Yang, X., & Cai, D. (2017). Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status. *Cellular and Molecular Neurobiology*, 37(3), 499–509. [\[Link\]](#)
- Taram, F., Winter, A. N., & Linseman, D. A. (2016). Neuroprotection comparison of chlorogenic acid and its metabolites against mechanistically distinct cell death-inducing agents in cultured cerebellar granule neurons. *Brain Research*, 1648(Pt A), 31–39. [\[Link\]](#)
- Yuan, X., Gao, M., Xiao, H., Tan, C., & Jia, G. (2012). Chlorogenic and 1,5-dicaffeoylquinic acid-rich extract of topinambur (*Helianthus tuberosus* L.) exhibits strong antioxidant activity and weak cytotoxicity. *Journal of the Serbian Chemical Society*, 77(1), 101-112. [\[Link\]](#)
- Xu, J. G., Hu, Q. P., & Liu, Y. (2012). Antioxidant and DNA-protective activities of chlorogenic acid isomers. *Journal of agricultural and food chemistry*, 60(46), 11625–11630. [\[Link\]](#)
- Haguet, H., Luron, L., Devanne, H., & Le-Verge, S. (2023). IC50 of five phytochemical compounds for α -glucosidase inhibition.
- Pittalà, V., Trovato, A., Siracusa, M. A., Graziano, A. C. E., & Puglia, C. (2020). 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. *Molecules*, 25(21), 5027. [\[Link\]](#)
- Rusaczonek, A., Świderski, F., & Waszkiewicz-Robak, B. (2020). Antioxidant Activity of Sulfate Metabolites of Chlorogenic Acid. *Antioxidants*, 9(11), 1109. [\[Link\]](#)
- Kim, D. W., Kim, J. H., & Kim, Y. M. (2019). Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from *Ligularia fischeri* leaves. *Preventive nutrition and food science*, 24(2), 195. [\[Link\]](#)

- Tajik, N., Tajik, M., Mack, I., & Enck, P. (2017). The potential effects of chlorogenic acid, the main phenolic components in coffee, on health: a comprehensive review of the literature. *European journal of nutrition*, 56(7), 2215–2244. [Link]
- Cheng, J., Chen, X., Zhao, Y., & Zhang, Y. (2020). Three common caffeoylquinic acids as potential hypoglycemic nutraceuticals: Evaluation of α -glucosidase inhibitory activity and glucose consumption in HepG2 cells. *Journal of food biochemistry*, 44(8), e13322. [Link]
- Uranishi, A., Nishio, M., Takeda, S., & Ahn, Y. (2019). Relationship between relative strength of DPPH radical scavenging (1/EC50) and dicaffeoylquinic acid isomers (1,5-dicaffeoylquinic acid and 3,5-dicaffeoylquinic acid).
- Priftis, A., Panagiotou, E., Kourti, M., & Stathopoulou, K. (2023). Chlorogenic acid rich in coffee pulp extract suppresses inflammatory status by inhibiting the p38, MAPK, and NF- κ B pathways. *Food Science & Nutrition*, 11(2), 1069-1079. [Link]
- Onakpoya, I., Terry, R., & Ernst, E. (2011). The use of green coffee extract as a weight loss supplement: a systematic review and meta-analysis of randomised clinical trials. *Gastroenterology research and practice*, 2011. [Link]
- Effect of chlorogenic acid (CGA) on Nitric oxide (NO) production The...

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Role of Chlorogenic Acids in Controlling Oxidative and Inflammatory Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Chlorogenic Acid on Regulating Glucose and Lipids Metabolism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorogenic acid rich in coffee pulp extract suppresses inflammatory status by inhibiting the p38, MAPK, and NF- κ B pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells | Semantic Scholar [semanticscholar.org]
- 9. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effect of 3,5-di-O-caffeoylequinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three common caffeoylequinic acids as potential hypoglycemic nutraceuticals: Evaluation of α -glucosidase inhibitory activity and glucose consumption in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caffeic and chlorogenic acids inhibit key enzymes linked to type 2 diabetes (in vitro): a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression | MDPI [mdpi.com]
- To cite this document: BenchChem. [A Comparative Analysis of Potency: 3,5-Dicaffeoylquinic Acid vs. Chlorogenic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13146026#is-3-5-dicaffeoylquinic-acid-more-potent-than-chlorogenic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com